molecular formula C13H9F3N2O2 B14209327 6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide CAS No. 820224-55-3

6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide

Número de catálogo: B14209327
Número CAS: 820224-55-3
Peso molecular: 282.22 g/mol
Clave InChI: YGMFBYWBRJFCRS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of fluorine atoms, which often impart unique properties such as increased stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,5-difluorobenzaldehyde with a suitable pyridine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained at around 80-100°C to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Aplicaciones Científicas De Investigación

6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, this compound is studied for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases. Its unique structure may allow for the development of drugs with improved efficacy and reduced side effects.

    Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mecanismo De Acción

The mechanism of action of 6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

    2,5-Difluorophenyl derivatives: These compounds share a similar core structure but may have different functional groups attached, leading to variations in their properties and applications.

    Fluoropyridine derivatives: Compounds with a fluoropyridine core are often studied for their unique chemical and biological properties. They may have different substituents, resulting in diverse applications.

Uniqueness

What sets 6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide apart from similar compounds is its specific combination of functional groups, which imparts unique properties such as increased stability and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Propiedades

Número CAS

820224-55-3

Fórmula molecular

C13H9F3N2O2

Peso molecular

282.22 g/mol

Nombre IUPAC

6-[(2,5-difluorophenyl)-hydroxymethyl]-5-fluoropyridine-3-carboxamide

InChI

InChI=1S/C13H9F3N2O2/c14-7-1-2-9(15)8(4-7)12(19)11-10(16)3-6(5-18-11)13(17)20/h1-5,12,19H,(H2,17,20)

Clave InChI

YGMFBYWBRJFCRS-UHFFFAOYSA-N

SMILES canónico

C1=CC(=C(C=C1F)C(C2=C(C=C(C=N2)C(=O)N)F)O)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.